molecular formula C19H27N3O3 B5144337 1-(4-BUTOXYPHENYL)-3-(4-METHYLPIPERAZINO)DIHYDRO-1H-PYRROLE-2,5-DIONE

1-(4-BUTOXYPHENYL)-3-(4-METHYLPIPERAZINO)DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B5144337
M. Wt: 345.4 g/mol
InChI Key: BLRQKAWTQRVZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butoxyphenyl)-3-(4-methylpiperazino)dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a butoxyphenyl group, a methylpiperazino group, and a dihydropyrrole-2,5-dione core

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-3-4-13-25-16-7-5-15(6-8-16)22-18(23)14-17(19(22)24)21-11-9-20(2)10-12-21/h5-8,17H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRQKAWTQRVZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-butoxyphenyl)-3-(4-methylpiperazino)dihydro-1H-pyrrole-2,5-dione typically involves multiple steps:

Chemical Reactions Analysis

1-(4-Butoxyphenyl)-3-(4-methylpiperazino)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include paraformaldehyde, cyclohexylmagnesium halide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Butoxyphenyl)-3-(4-methylpiperazino)dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

    Biological Research: The compound is used in studies to understand its effects on biological systems and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-butoxyphenyl)-3-(4-methylpiperazino)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

1-(4-Butoxyphenyl)-3-(4-methylpiperazino)dihydro-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of 1-(4-butoxyphenyl)-3-(4-methylpiperazino)dihydro-1H-pyrrole-2,5-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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